molecular formula C19H15N3O2S B11108567 N-(2-{[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide

N-(2-{[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B11108567
M. Wt: 349.4 g/mol
InChI Key: XHMSMCCVDUNNQM-DEDYPNTBSA-N
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Description

N-(2-{[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a thiophene ring, a hydrazone linkage, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide typically involves the condensation reaction between N-[2-(hydrazinocarbonyl)phenyl]benzamide and thiophene-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

N-(2-{[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival of microorganisms or cancer cells. The hydrazone linkage and thiophene ring play crucial roles in binding to these targets, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(2E)-2-(4-nitrobenzylidenyl)hydrazinyl]carbonyl}phenyl)benzamide
  • N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

Uniqueness

N-(2-{[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for applications in materials science and coordination chemistry, where the thiophene ring can enhance the photophysical properties and stability of the resulting complexes .

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

2-benzamido-N-[(E)-thiophen-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C19H15N3O2S/c23-18(14-7-2-1-3-8-14)21-17-11-5-4-10-16(17)19(24)22-20-13-15-9-6-12-25-15/h1-13H,(H,21,23)(H,22,24)/b20-13+

InChI Key

XHMSMCCVDUNNQM-DEDYPNTBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N/N=C/C3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NN=CC3=CC=CS3

Origin of Product

United States

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